

# Creatine Riboside: A Novel Non-Invasive Biomarker for Lung Cancer

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## Compound of Interest

Compound Name: Creatine riboside

Cat. No.: B8050385

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## Application Note

### Introduction

Metabolic reprogramming is a hallmark of cancer, presenting unique opportunities for the discovery of novel biomarkers for early diagnosis, prognosis, and therapeutic guidance. Recent studies have identified **creatine riboside** (CR), a metabolite derived from cancer cells, as a promising non-invasive biomarker for lung cancer.[1][2][3] Elevated levels of urinary **creatine riboside** have been associated with an increased risk of lung cancer, poorer prognosis, and have been shown to correlate with tumor size.[4][5] This molecule is enriched in lung tumor tissue compared to adjacent non-tumor tissue, and its concentration in urine reflects the levels within the tumor, making it an excellent candidate for liquid biopsy applications.[2][6]

**Creatine riboside** emerges from a significant rewiring of tumor metabolism, specifically the dysregulation of the mitochondrial urea cycle and an overactive pentose phosphate pathway (PPP).[1][2][3] This metabolic phenotype is linked to rapid cancer cell proliferation and a state of arginine auxotrophy, revealing a potential therapeutic vulnerability.[1][3] This application note provides a comprehensive overview of **creatine riboside** as a lung cancer biomarker, including detailed protocols for its quantification in biological samples and its underlying biological significance.

### Biological Principle

The elevation of **creatine riboside** in lung cancer is not an isolated event but rather a consequence of a cascade of metabolic changes. In healthy cells, the urea cycle primarily functions in the liver to detoxify ammonia. However, in **creatine riboside**-high (CRhi) cancer cells, key enzymes of the mitochondrial urea cycle are dysregulated.[1][3] This leads to an accumulation of metabolic intermediates that are then shunted into other pathways.

Concurrently, there is a hyperactivation of the pentose phosphate pathway, a critical route for generating NADPH and the precursors for nucleotide biosynthesis.[7][8] The confluence of these two dysregulated pathways leads to a nucleotide imbalance and the ribosylation of creatinine, forming **creatine riboside**. [1][2] This metabolic state supports the high proliferative demands of the tumor. Furthermore, CRhi tumors exhibit a dependency on external arginine for survival, a condition known as arginine auxotrophy, which opens a potential therapeutic window.[1][3]

## Application

The measurement of **creatine riboside** in non-invasively collected samples, such as urine, holds significant potential for clinical applications in lung cancer management:

- **Early Detection:** Elevated **creatine riboside** may serve as an early warning signal for lung cancer, potentially improving the efficacy of screening programs.[4]
- **Prognostication:** High levels of **creatine riboside** are associated with a poorer prognosis, helping to stratify patients for risk-adapted therapies.[1][4]
- **Companion Diagnostic:** As CRhi tumors are auxotrophic for arginine, **creatine riboside** could be used as a companion diagnostic to identify patients who would most benefit from arginine-targeted therapies.[1][3]
- **Monitoring Disease:** Changes in **creatine riboside** levels could potentially be used to monitor treatment response and detect disease recurrence.

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on **creatine riboside** in lung cancer.

Table 1: **Creatine Riboside** Concentration in Human Lung Tissue

Tissue Type	Number of Samples (n)	Median Creatine Riboside Concentration (pmol/mg)	p-value	Reference
Tumor	80	~15	< 0.0001	<a href="#">[6]</a> <a href="#">[9]</a>
Non-tumor	67	~2	< 0.0001	<a href="#">[6]</a> <a href="#">[9]</a>

Table 2: Intracellular **Creatine Riboside** Levels in Cell Lines

Cell Line Type	Example Cell Lines	Relative Creatine Riboside Concentration	Reference
Normal Human Bronchial Epithelial (NHBE)	NHBE	Low	<a href="#">[2]</a> <a href="#">[4]</a>
Immortalized NHBE	Beas-2B	Low	<a href="#">[5]</a>
Non-Small Cell Lung Cancer (NSCLC)	H460, A549	High	<a href="#">[2]</a> <a href="#">[4]</a>
Hepatocellular Carcinoma (HCC)	HUH7, Hep3B	High	<a href="#">[2]</a> <a href="#">[5]</a>

Table 3: Association of Urinary **Creatine Riboside** with Lung Cancer Risk

Cohort	Odds Ratio (OR) for elevated CR	95% Confidence Interval (CI)	p-value	Reference
Overall	2.0	1.2 - 3.4	0.01	<a href="#">[5]</a>
European-Americans	5.3	1.6 - 17.6	0.006	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Quantification of Creatine Riboside in Urine, Plasma, and Cell Culture Supernatants by UPLC-ESI-MS/MS

This protocol describes a precise and sensitive method for the simultaneous quantification of **creatine riboside** and related metabolites using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- UPLC system coupled to a triple quadrupole mass spectrometer
- Hydrophilic Interaction Chromatography (HILIC) column
- **Creatine Riboside** analytical standard
- **Creatine Riboside**-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic Acid (FA)
- Ammonium formate

- Microcentrifuge tubes
- Syringe filters (0.22  $\mu\text{m}$ )

#### Sample Preparation:

- Urine/Plasma: Thaw samples on ice. To 100  $\mu\text{L}$  of sample, add 400  $\mu\text{L}$  of ice-cold methanol containing the internal standard (**Creatine Riboside**- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  at a final concentration of 10 nM).
- Cell Culture Supernatant: Collect supernatant and centrifuge to remove cell debris. Take 100  $\mu\text{L}$  and add 400  $\mu\text{L}$  of ice-cold methanol with internal standard.
- Protein Precipitation: Vortex the mixture vigorously for 1 minute. Incubate at  $-20^\circ\text{C}$  for 20 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at  $4^\circ\text{C}$ .
- Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22  $\mu\text{m}$  syringe filter.
- Analysis: Transfer the filtrate to an autosampler vial for UPLC-MS/MS analysis.

#### UPLC Conditions:

- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7  $\mu\text{m}$ )
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu\text{L}$
- Gradient:
  - 0-1 min: 95% B

- 1-7 min: 95% to 50% B
- 7-8 min: 50% B
- 8-8.1 min: 50% to 95% B
- 8.1-11 min: 95% B

#### MS/MS Conditions (Positive ESI Mode):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
  - **Creatine Riboside** (CR): 264.1 > 132.1 m/z
  - Creatinine Riboside (CNR): 246.1 > 113.9 m/z
  - Creatine: 132.0 > 72.0 m/z
  - Creatinine: 114.0 > 85.8 m/z
  - CR-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> (Internal Standard): 267.1 > 134.9 m/z
- Optimization: Optimize collision energies and other source parameters for the specific instrument used.

#### Data Analysis:

- Quantify the peak areas of the MRM transitions.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Generate a calibration curve using the analytical standard to determine the concentration of **creatine riboside** in the samples.

## Protocol 2: Spatial Mapping of Creatine Riboside in Lung Tissue by MALDI Imaging Mass Spectrometry

This protocol provides a workflow for visualizing the spatial distribution of **creatine riboside** within lung tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry.

#### Materials:

- Cryostat
- ITO-coated glass slides
- Sublimator for matrix deposition
- MALDI-TOF or MALDI-FT-ICR mass spectrometer
- 9-aminoacridine (9-AA) or other suitable matrix
- Staining reagents (e.g., Hematoxylin and Eosin)

#### Tissue Preparation:

- Inflation and Embedding: To preserve the lung architecture, inflate fresh frozen lung tissue with an optimal cutting temperature (OCT) compound.[\[12\]](#)
- Cryosectioning: Section the embedded tissue at 10-12  $\mu\text{m}$  thickness using a cryostat and thaw-mount onto ITO-coated glass slides.
- Drying: Dry the tissue sections under vacuum in a desiccator.

#### Matrix Application:

- Sublimation: Use a sublimator to deposit a thin, even layer of 9-aminoacridine matrix onto the tissue section.[\[13\]](#) This method provides a homogenous crystal layer suitable for high-resolution imaging.

#### MALDI Imaging:

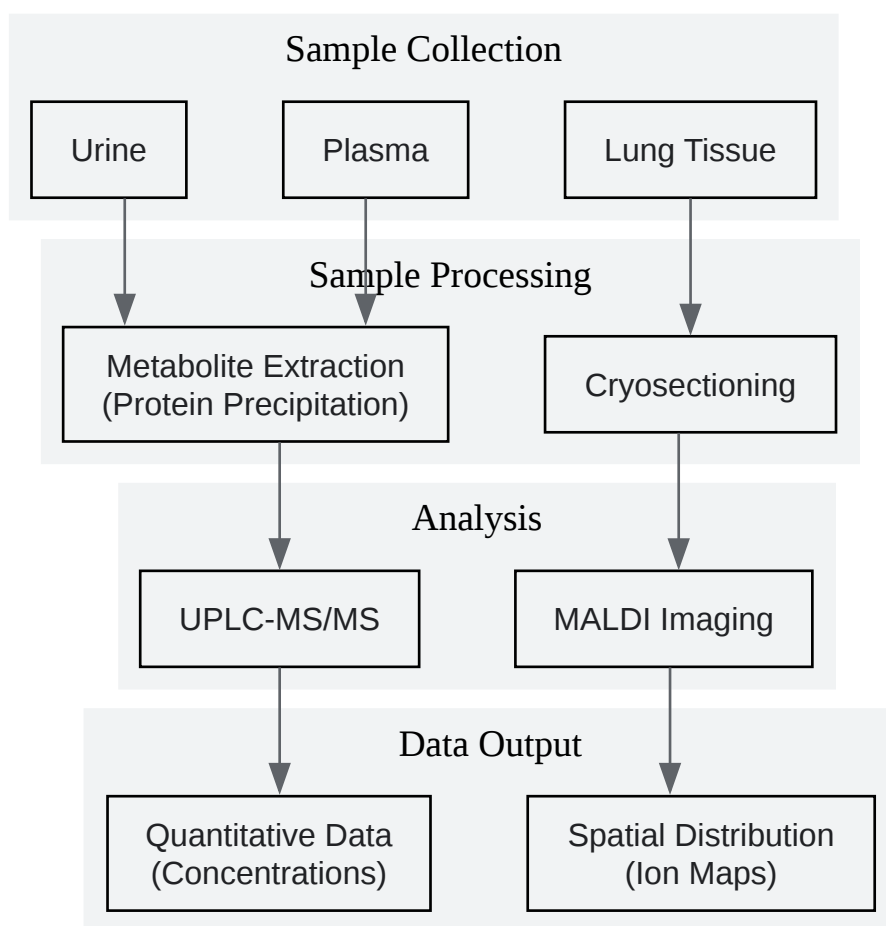
- Instrument Calibration: Calibrate the mass spectrometer using a standard peptide or metabolite mixture.

- **Data Acquisition:** Acquire mass spectra in a raster pattern across the entire tissue section. Set the laser intensity and the number of shots per pixel to optimize signal intensity while minimizing tissue damage.
- **Image Generation:** Generate ion intensity maps for the  $m/z$  corresponding to **creatine riboside** (and other metabolites of interest). Software such as SCiLS Lab can be used for visualization and analysis.[\[14\]](#)

#### Post-Imaging Staining:

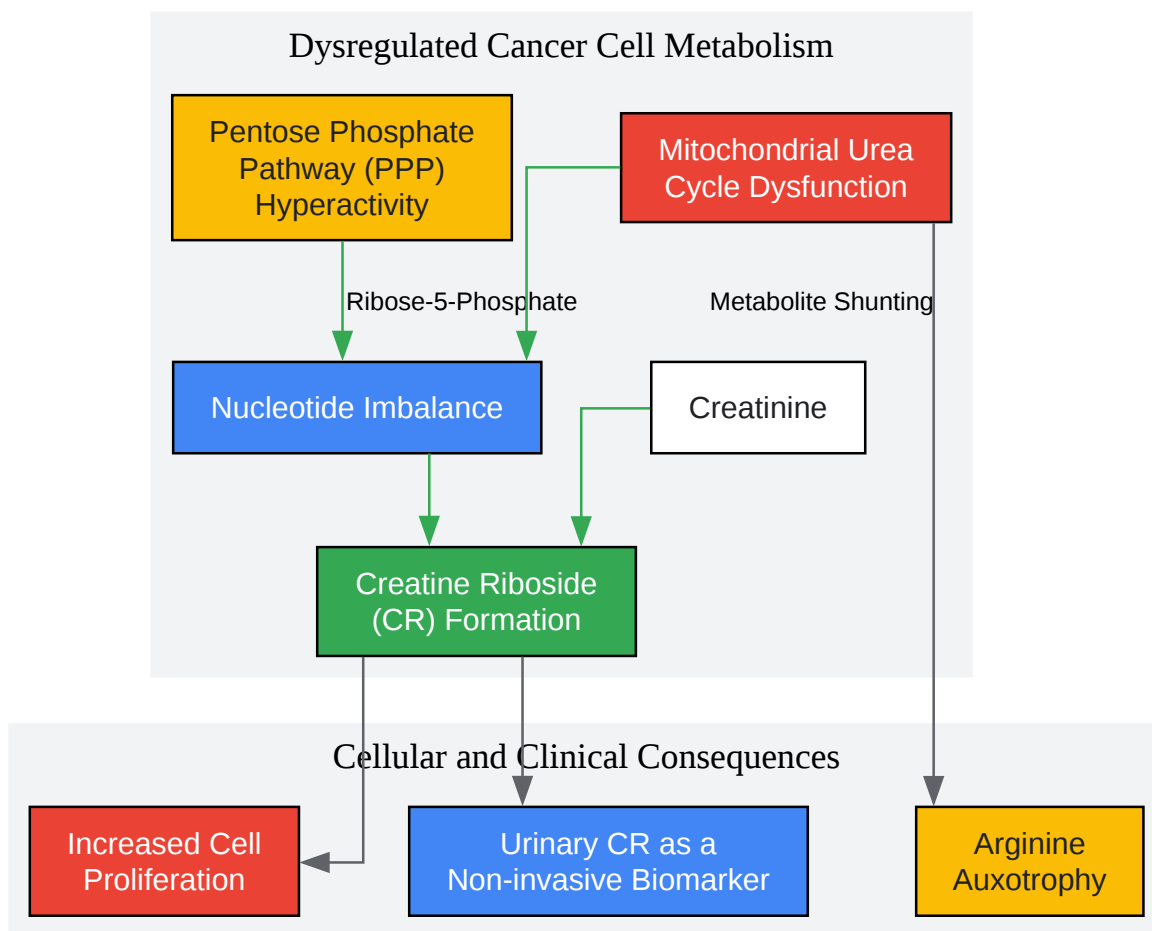
- **Matrix Removal:** Gently wash the slide with an appropriate solvent (e.g., 70% ethanol) to remove the MALDI matrix.
- **Staining:** Perform H&E staining on the same tissue section to correlate the metabolic image with the underlying histology.

## Visualizations



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Caption: Experimental workflow for **creatine riboside** analysis.



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Caption: Metabolic pathway leading to **creatine riboside** formation.

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